molecular formula C12H15NO4S B13502698 N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine CAS No. 825635-19-6

N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine

Cat. No.: B13502698
CAS No.: 825635-19-6
M. Wt: 269.32 g/mol
InChI Key: QIUCNBFBTNPRPK-GFCCVEGCSA-N
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Description

N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine is a derivative of the amino acid cysteine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and as a biochemical reagent due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine can be synthesized through the reaction of 2-methyl-D-cysteine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate. The reaction typically occurs at room temperature and results in the formation of the benzyloxycarbonyl-protected cysteine derivative.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis or other deprotection methods.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Deprotection: Palladium on carbon (Pd/C) in the presence of hydrogen gas is often used for the removal of the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of free thiol groups.

    Deprotection: Formation of the free amino group on the cysteine derivative.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biochemical Reagent: Employed in various biochemical assays and experiments.

    Pharmaceutical Intermediate: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Proteomics: Utilized in the study of protein structure and function.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Benzyloxy)carbonyl]-L-cysteine
  • N-[(Benzyloxy)carbonyl]-L-serine
  • N-[(Benzyloxy)carbonyl]-L-phenylalanine

Uniqueness

N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine is unique due to the presence of the methyl group on the cysteine backbone, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance or electronic effects are important.

Properties

CAS No.

825635-19-6

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(2S)-2-methyl-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C12H15NO4S/c1-12(8-18,10(14)15)13-11(16)17-7-9-5-3-2-4-6-9/h2-6,18H,7-8H2,1H3,(H,13,16)(H,14,15)/t12-/m1/s1

InChI Key

QIUCNBFBTNPRPK-GFCCVEGCSA-N

Isomeric SMILES

C[C@@](CS)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CS)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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